molecular formula C9H12O2 B12626470 Ethyl 5-methylhex-4-EN-2-ynoate CAS No. 921882-58-8

Ethyl 5-methylhex-4-EN-2-ynoate

Cat. No.: B12626470
CAS No.: 921882-58-8
M. Wt: 152.19 g/mol
InChI Key: UOFXQKRNMBLQTD-UHFFFAOYSA-N
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Description

Ethyl 5-methylhex-4-en-2-ynoate is an organic compound with the molecular formula C9H12O2. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl group. This compound is known for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methylhex-4-en-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 5-methylhex-4-en-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylhex-4-en-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-methylhex-4-en-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methylhex-4-en-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The presence of the double and triple bonds allows the compound to engage in addition reactions, forming new products that can interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methylhex-4-ynoate
  • Ethyl 4-methylhex-5-en-2-ynoate
  • Ethyl 5-methyl-5-hexen-2-ynoate

Uniqueness

Ethyl 5-methylhex-4-en-2-ynoate is unique due to its specific arrangement of double and triple bonds, which provides distinct reactivity compared to other similar esters. This unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

921882-58-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

ethyl 5-methylhex-4-en-2-ynoate

InChI

InChI=1S/C9H12O2/c1-4-11-9(10)7-5-6-8(2)3/h6H,4H2,1-3H3

InChI Key

UOFXQKRNMBLQTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC=C(C)C

Origin of Product

United States

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